1-methyl-1H-1,2,3-benzotriazole-5-sulfonyl fluoride
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Overview
Description
1-methyl-1H-1,2,3-benzotriazole-5-sulfonyl fluoride is a chemical compound known for its unique structural properties and reactivity. It is a derivative of benzotriazole, a heterocyclic compound that contains three nitrogen atoms in a five-membered ring. The addition of a sulfonyl fluoride group enhances its reactivity, making it useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-1H-1,2,3-benzotriazole-5-sulfonyl fluoride typically involves the reaction of 1-methyl-1H-1,2,3-benzotriazole with a sulfonyl fluoride reagent. One common method is to start with 1-methyl-1H-1,2,3-benzotriazole-5-sulfonyl chloride, which can be synthesized by reacting 1-methyl-1H-1,2,3-benzotriazole with chlorosulfonic acid . The sulfonyl chloride is then treated with a fluoride source, such as potassium fluoride, to yield the sulfonyl fluoride derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-methyl-1H-1,2,3-benzotriazole-5-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents depend on the desired transformation.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions with this compound.
Oxidizing Agents: Reagents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions include sulfonamides, sulfonates, and various oxidized or reduced derivatives of the original compound .
Scientific Research Applications
1-methyl-1H-1,2,3-benzotriazole-5-sulfonyl fluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-methyl-1H-1,2,3-benzotriazole-5-sulfonyl fluoride involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites on target molecules, such as amino groups in proteins . The resulting sulfonamide or sulfonate linkages can alter the structure and function of the target molecules, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
5-methyl-1H-1,2,3-benzotriazole: A closely related compound without the sulfonyl fluoride group.
1-methyl-1H-1,2,3-benzotriazole-4-sulfonyl chloride: Another derivative with a sulfonyl chloride group instead of fluoride.
Uniqueness
1-methyl-1H-1,2,3-benzotriazole-5-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity and functional properties. This makes it particularly valuable in applications requiring specific chemical modifications, such as protein labeling and synthesis of complex organic molecules .
Properties
IUPAC Name |
1-methylbenzotriazole-5-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3O2S/c1-11-7-3-2-5(14(8,12)13)4-6(7)9-10-11/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJIQKJUCJIGKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)F)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1909337-17-2 |
Source
|
Record name | 1-methyl-1H-1,2,3-benzotriazole-5-sulfonyl fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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